molecular formula C31H38N4O9 B12545748 D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester

Cat. No.: B12545748
M. Wt: 610.7 g/mol
InChI Key: MNLGGHJXYNXUCS-UHFFFAOYSA-N
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Description

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is a synthetic amino acid derivative with a complex structure designed for specialized applications in peptide synthesis and enzymology. Its key features include:

  • D-Norleucine backbone: A non-proteinogenic amino acid with a linear side chain (CH₂CH₂CH₂CH₂-), offering flexibility and hydrophobicity.
  • Protecting groups:
    • N-terminal: A tert-butoxycarbonyl (Boc) group, which protects the amine during synthesis .
    • Carboxyl group: A methoxycarbonyl-D-tryptophyl moiety, introducing steric bulk and aromaticity.
  • Ester group: A 4-nitrophenyl methyl ester, which enhances reactivity as a leaving group in nucleophilic acyl substitutions .

Properties

Molecular Formula

C31H38N4O9

Molecular Weight

610.7 g/mol

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate

InChI

InChI=1S/C31H38N4O9/c1-6-7-11-24(28(37)43-19-20-13-15-22(16-14-20)35(40)41)32-27(36)25(33-29(38)44-31(2,3)4)17-21-18-34(30(39)42-5)26-12-9-8-10-23(21)26/h8-10,12-16,18,24-25H,6-7,11,17,19H2,1-5H3,(H,32,36)(H,33,38)

InChI Key

MNLGGHJXYNXUCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Methodologies

Synthesis of D-Norleucine Precursor

D-Norleucine (2-amino-4-methylpentanoic acid) serves as the backbone. Industrial-scale synthesis often employs enzymatic resolution of DL-2-methyl norleucine using Penicillin G acylase, achieving >99% enantiomeric excess (ee).

Table 1: Enzymatic Resolution of DL-2-Methyl Norleucine

Step Reagents/Conditions Yield Optical Purity Source
1 Bromination (NBS, solvent) 90%
2 Ammonolysis (NH₃/MeOH) 85%
3 Phenylacetylation (PhCOCl) 49%
4 Enzymatic resolution (Penicillin G acylase) 83% >99% ee

Protection of Amino Groups

Introduction of tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced via reaction with di-tert-butoxycarbonate (Boc₂O) in anhydrous dioxane with triethylamine as a base. This step ensures protection during subsequent peptide couplings.

Typical Conditions :

  • Reagents : Boc₂O, Et₃N, dioxane
  • Temperature : 0°C → RT
  • Yield : ~85–90%
Methoxycarbonyl (MeOCO-) Protection

The tryptophan side chain is protected as a methyl ester using methyl chloroformate (MeO-CO-Cl) in dichloromethane (DCM) with N-methylmorpholine (NMM) as a base.

Reaction Scheme :

D-Tryptophyl → (MeOCO-)D-Tryptophyl  

Key Parameters :

Parameter Value
Solvent DCM
Base NMM
Temperature 0°C → RT
Yield 75–80%

Peptide Coupling

Solid-Phase Synthesis (SPPS)

Amine-to-carboxyl coupling employs HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI/HOBt in DMF. For example:

  • Boc-D-Norleucine is activated with HATU and coupled to MeOCO-D-tryptophyl .
  • Deprotection : Boc removal via TFA/DCM (1:1).

Example Workflow :

  • Activation : HATU (3 eq), DIEA (3 eq), DMF, RT, 2 h.
  • Coupling : Resin-bound amine, RT, 4 h.
  • Cleavage : TFA/water (95:5), 2 h → filtration → freeze-drying.

4-Nitrophenyl Methyl Ester Formation

The C-terminal carboxylate is esterified using 4-nitrophenyl chloroformate (NPCF) in DCM/Et₃N. This step enhances stability for subsequent enzymatic or chemical reactions.

Reaction Details :

Parameter Value
Reagent NPCF, Et₃N
Solvent DCM
Temperature 0°C → RT
Yield 80–85%

Stereoselective Synthesis and Purification

Enzymatic Resolution for Stereocontrol

Penicillin G acylase selectively hydrolyzes the L-enantiomer of phenylacetyl-D-norleucine, leaving the D-form intact. This step is critical for maintaining stereochemical purity (>99% ee).

Table 2: Enzymatic Hydrolysis Parameters

Parameter Value
Enzyme Penicillin G acylase (10% w/w)
pH 8.5
Temperature 37°C
Time 16 h
Yield 83%

Chromatographic Purification

Partition chromatography (Sephadex G-25, n-BuOH/AcOH/H2O) or reverse-phase HPLC (C18, MeCN/H2O) isolates the final product.

Example Protocol :

  • Column Size : 2.7 × 90 cm (Sephadex G-25).
  • Eluent : n-BuOH/AcOH/H2O (4:1:5).
  • Fractions : 10 mL each → UV detection (280 nm).

Comparative Analysis of Preparation Routes

Chemical vs. Enzymatic Methods

Method Advantages Limitations Yield Source
Enzymatic High enantiopurity (>99% ee) Limited substrate specificity 83%
Chemical Scalability Lower stereoselectivity 75–85%

Key Challenges and Solutions

Challenge Solution
Racemization Use low-temperature activation (0°C)
Side Reactions Optimize coupling time (2–4 h)
Purification Dual-step chromatography (Sephadex + HPLC)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitrophenyl ester, converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of tryptophan.

    Reduction: Amine derivatives of the nitrophenyl ester.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Medicinal Chemistry

D-Norleucine derivatives have been studied for their potential therapeutic effects. They can act as:

  • Anticancer Agents : Research has indicated that certain derivatives exhibit cytotoxic activity against various cancer cell lines. The incorporation of the nitrophenyl group may enhance the bioactivity of these compounds by facilitating interactions with biological targets.
  • Antimicrobial Agents : Compounds similar to D-Norleucine have shown promise in inhibiting bacterial growth, making them candidates for antibiotic development.

Material Science

The unique structural features of D-Norleucine allow it to be utilized in the development of:

  • Nonlinear Optical Materials : The incorporation of nitrophenyl groups into the molecular structure can enhance the nonlinear optical properties, which are crucial for applications in photonics and telecommunications.
  • Polymers and Coatings : D-Norleucine derivatives can be used to create functionalized polymers that exhibit improved mechanical and thermal properties.

Biochemical Research

In biochemical studies, D-Norleucine serves as a building block for:

  • Peptide Synthesis : It can be integrated into peptides to study protein interactions or to develop peptide-based drugs.
  • Enzyme Inhibitors : The compound's structure may allow it to mimic substrates or inhibitors in enzymatic reactions, providing insights into enzyme mechanisms.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of D-Norleucine derivatives for their ability to inhibit tumor growth in vitro. Results showed that specific modifications to the side chains significantly increased cytotoxicity against breast cancer cells.

Case Study 2: Nonlinear Optical Properties

Research published in Advanced Materials highlighted the synthesis of a D-Norleucine-based polymer that demonstrated enhanced nonlinear optical responses suitable for laser applications. The study emphasized the importance of molecular structure in tuning optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The tryptophan moiety can interact with aromatic amino acids in proteins, while the nitrophenyl ester can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Boc-Protected Amino Acid Derivatives

The Boc group is widely used for amine protection due to its stability under basic conditions and ease of removal with acids. Key comparisons include:

Compound Ester Group Reactivity/Solubility Insights Reference
Target Compound 4-Nitrophenyl methyl High reactivity due to electron-withdrawing nitro group
N-Boc-L-leucine benzyl ester () Benzyl Moderate stability; requires harsh conditions for cleavage
Boc-L-phenylalanyl methyl ester (CAS 15136-29-5) Methyl Low reactivity; stable in most coupling reactions

Key Findings :

  • The 4-nitrophenyl ester in the target compound enhances its utility as an active ester, facilitating faster aminolysis compared to methyl or benzyl esters .
  • Boc protection ensures compatibility with orthogonal protecting-group strategies, as seen in and .
Methoxycarbonyl-D-Tryptophyl Moiety

The D-tryptophyl residue introduces steric hindrance and aromaticity, influencing enzymatic interactions:

Compound Enzymatic Activity (VanG) Structural Implications Reference
Target Compound Hypothetically low Bulky side chain may hinder binding to active sites
Unprotected D-Tryptophan Low activity (VanG) Aromatic side chain excluded from VanG’s small substrate cavity
D-Norleucine (unprotected) High activity (VanG) Linear side chain fits VanG’s substrate cavity

Key Findings :

  • VanG () shows high selectivity for linear side chains (e.g., D-Norleucine) but excludes bulky aromatic residues like D-Tryptophan .
  • The methoxycarbonyl-D-tryptophyl group in the target compound likely reduces its suitability as a VanG substrate compared to simpler D-Norleucine derivatives.
4-Nitrophenyl Methyl Ester Group

This ester group is critical for the compound’s reactivity in synthesis:

Compound (Evidence Source) Ester Type Reactivity Profile Reference
Target Compound 4-Nitrophenyl methyl Rapid leaving group; ideal for peptide couplings
D-Tyrosine 4-nitrophenyl ester (CAS 144117-54-4) 4-Nitrophenyl High reactivity in model reactions
Boc-L-leucine benzyl ester () Benzyl Requires catalytic hydrogenation for cleavage

Key Findings :

  • Nitrophenyl esters are superior leaving groups compared to methyl or benzyl esters, enabling efficient acyl transfer in peptide synthesis .
Enzymatic and Catalytic Activity
Compound (Study Context) System Activity Reference
Unprotected D-Norleucine Antibody 15A9 Catalyzes transamination (kcat = 0.12 min⁻¹)
Target Compound Hypothetical Likely inert due to protections
D-Ala-D-X (VanG substrate) VanG enzyme Km = 0.5 mM (high affinity)

Key Findings :

  • Unprotected D-Norleucine participates in transamination cycles via catalytic antibodies (), but the target compound’s Boc and ester groups would block such interactions .
  • VanG’s substrate specificity () further underscores the importance of unprotected linear side chains for enzymatic activity .

Biological Activity

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is a complex organic compound that exhibits significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₈H₅₁N₅O₁₀
  • Molecular Weight : 737.8 g/mol
  • IUPAC Name : Methyl 3-[2-[[4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate
  • CAS Number : 865488-29-5

D-Norleucine acts primarily through its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group allows it to participate in redox reactions, influencing cellular signaling pathways. Its peptide structure enables it to bind to active sites of enzymes, modulating their activity and potentially inhibiting unwanted reactions.

Biological Activities

Research has demonstrated several biological activities associated with D-Norleucine:

  • Antimicrobial Activity : Studies indicate that D-Norleucine exhibits antimicrobial properties against various pathogens, suggesting potential applications in infection control .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts .
  • Cell Signaling Modulation : D-Norleucine influences cell signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR pathway, which are critical for cell growth and survival .

Research Findings and Case Studies

Several studies have explored the biological activity of D-Norleucine:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionInhibits key metabolic enzymes
Cell SignalingModulates MAPK/ERK and PI3K/Akt pathways
Protein InteractionsAffects protein-protein interactions in cells

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of D-Norleucine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings.

Case Study: Enzyme Interaction

In another study by Johnson et al. (2022), the interaction of D-Norleucine with acetylcholinesterase was assessed. The compound demonstrated competitive inhibition with a Ki value of 0.15 mM, indicating its potential use in treating conditions related to cholinergic dysfunction.

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